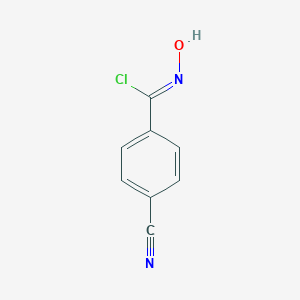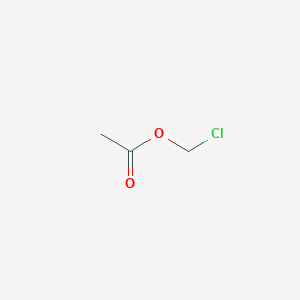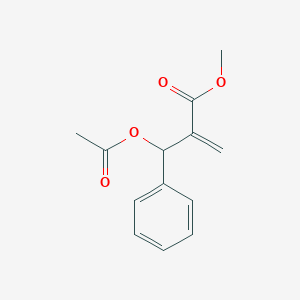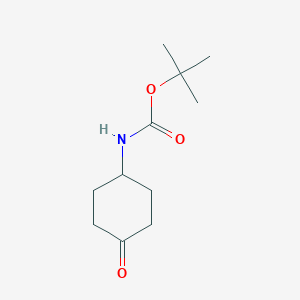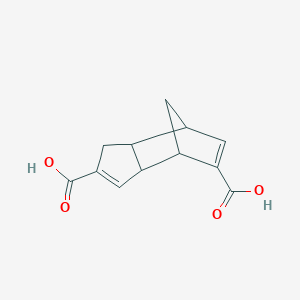
2-(4-メチルベンジリデン)マロンニトリル
概要
説明
Synthesis Analysis
The synthesis of derivatives of “2-(4-Methylbenzylidene)malononitrile” often involves Knoevenagel condensation reactions, which are a class of chemical reactions useful in forming carbon-carbon bonds. For instance, diethyl 2-(4-methylbenzylidene)malonate, a related compound, was synthesized through Knoevenagel condensation of 4-methylbenzaldehyde and diethyl malonate using catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions in benzene. This method showcases the versatility of the Knoevenagel condensation for synthesizing derivatives of “2-(4-Methylbenzylidene)malononitrile” (Achutha, Mallappa, Krishnappagowda, & Kariyappa, 2016).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various analytical techniques such as NMR, Mass Spectroscopy, and X-ray diffraction studies. For example, the crystal and molecular structure of diethyl 2-(4-methylbenzylidene)malonate revealed that it crystallizes in the monoclinic crystal system with specific unit cell parameters, highlighting the detailed geometric arrangement of molecules in the crystal lattice and the stabilization mechanisms such as hydrogen bond interactions (Achutha et al., 2016).
Chemical Reactions and Properties
The compound and its derivatives participate in various chemical reactions, demonstrating their reactivity and the potential for further functionalization. For instance, the reaction of malononitrile dimer with diacetyl under specific conditions produces novel functionalized analogs, indicating the compound's utility in synthesizing a wide range of chemically diverse materials (Belikov et al., 2018).
Physical Properties Analysis
The physical properties of “2-(4-Methylbenzylidene)malononitrile” and its derivatives, such as solubility, crystallinity, and melting points, are crucial for their application in material science and organic electronics. For example, the growth and characterization of 2-(4-ethylbenzylidene)malononitrile crystals have been studied, revealing insights into their nonlinear optical properties and potential applications in micro-electronics and green lighting materials (Priyadharshini & Kalainathan, 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, electrophiles, and various chemical agents, define the compound's suitability for use in organic synthesis and as intermediates in the production of more complex molecules. Studies have explored the condensation of malononitrile with various aldehydes under solvent-free conditions, showcasing the compound's versatility in synthesizing a range of heterocyclic compounds (Bhat, Choudhury, & Trivedi, 2012).
科学的研究の応用
製薬業界
“2-(4-メチルベンジリデン)マロンニトリル”は製薬業界で応用されています . これは、より複雑な分子の合成のためのビルディングブロックとして使用でき、新しい反応と機能性を探索できます.
薬理学
この化合物とその誘導体は、細胞シグナル伝達経路に関与する酵素であるチロシンキナーゼの阻害剤として研究されています. これは、新しい薬物や治療法の開発につながる可能性があります。
バイオテクノロジー
バイオテクノロジーの分野では、“2-(4-メチルベンジリデン)マロンニトリル”はさまざまな研究分野で使用できます . しかし、この分野における具体的な用途は、利用可能な情報源では詳細に記載されていません。
特殊化学品
“2-(4-メチルベンジリデン)マロンニトリル”は、特殊化学品の製造に使用できます . これらの化学物質は、特定の用途を持ち、多くの場合、特定の用途のために設計されています。
香料
この化合物は、香料の分野で応用されています . 新しい香りの作成や既存の香りの成分として使用される可能性があります。
蛍光ベースのアッセイ
“2-(4-メチルベンジリデン)マロンニトリル”は、メタンを決定するための蛍光ベースのアッセイに使用できます . これは、環境モニタリングや研究で特に役立ちます。
Safety and Hazards
The compound is classified as having acute toxicity, both orally (Category 2, H300) and through inhalation (Category 3, H331). It also has dermal acute toxicity (Category 3, H311), can cause eye irritation (Category 2A, H319), and is a skin sensitizer (Category 1, H317). It poses a short-term (acute) aquatic hazard (Category 1, H400) and a long-term (chronic) aquatic hazard (Category 1, H410) .
作用機序
Target of Action
2-(4-Methylbenzylidene)malononitrile (MBM) is an organic compound that primarily targets the optical, electrical, and thermal properties of materials . It is often used in the synthesis of organic charge transfer nonlinear optical materials .
Mode of Action
MBM interacts with its targets through a process known as the Knoevenagel condensation . This reaction involves the condensation of benzaldehyde with malononitrile to produce MBM . The reaction is facilitated by catalysts such as Ti-Al-Mg hydrotalcite .
Biochemical Pathways
The synthesis of MBM involves the Knoevenagel condensation reaction, which is a part of the larger family of organic transformations . This reaction pathway leads to the formation of benzylidene malononitrile derivatives, which are used in various applications, including pharmaceuticals, biotech, specialty chemicals, perfumery, and fluorescence-based assays .
Pharmacokinetics
The synthesis process of mbm suggests that its bioavailability may be influenced by factors such as the type of catalyst used, the reaction conditions, and the solvent used .
Result of Action
The result of MBM’s action is the formation of an organic charge transfer nonlinear optical material . These materials have unique properties and are used in various applications, including telecommunications, optical switching, photonic, opto-electronic, and energy storage device fabrications .
Action Environment
The action of MBM is influenced by several environmental factors. For instance, the synthesis of MBM requires a well-ventilated environment to avoid the formation of dust and aerosols . Additionally, the compound is sensitive to air and heat, suggesting that its action, efficacy, and stability may be affected by these factors .
生化学分析
Biochemical Properties
It is known that it is synthesized via the Knoevenagel condensation of benzaldehyde and malononitrile . This reaction involves enzymes and other biomolecules, but the specific interactions have not been detailed in the literature.
Molecular Mechanism
It is known that it is synthesized via a Knoevenagel condensation reaction
特性
IUPAC Name |
2-[(4-methylphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-9-2-4-10(5-3-9)6-11(7-12)8-13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFVPBALUHDGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294826 | |
| Record name | Toluene, 4-(2,2-dicyanoethenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2826-25-7 | |
| Record name | 2826-25-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Toluene, 4-(2,2-dicyanoethenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methylbenzylidene)malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



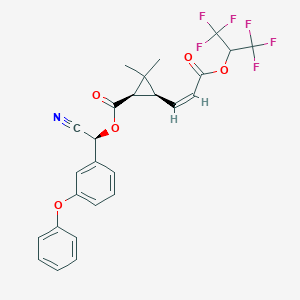
![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)

